

spectroscopic data of methyl thiocyanate IR and NMR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl thiocyanate*

Cat. No.: *B058053*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Methyl Thiocyanate** (CH_3SCN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for **methyl thiocyanate**. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate analytical workflows and structure-property relationships.

Spectroscopic Data of Methyl Thiocyanate

The following tables summarize the key IR and NMR spectroscopic data for **methyl thiocyanate**, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy Data

The most prominent feature in the IR spectrum of **methyl thiocyanate** is the strong, sharp absorption band corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.^[1] This band's position is sensitive to the solvent environment.^{[2][3]}

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity	Notes
C≡N Stretch	2150	Strong, Sharp	This is a characteristic peak for thiocyanates and is useful for distinguishing them from isothiocyanates, which show a broader absorption in this region. [1]
C-H Stretch (methyl)	~2900-3000	Medium	Typical for sp ³ C-H bonds.
C-H Bend (methyl)	~1390-1440	Medium	Characteristic bending vibration of the methyl group.
S-C Stretch	~700-800	Medium-Weak	Stretching vibration of the sulfur-carbon single bond.

A study by Maienschein-Cline and Londergan cataloged the nitrile stretching mode of **methyl thiocyanate** in fourteen different solvents, providing a benchmark for understanding solvent effects on this vibrational probe.[\[2\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the **methyl thiocyanate** molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is simple, showing a single peak for the chemically equivalent protons of the methyl group.

Chemical Shift (δ) ppm	Solvent	Multiplicity	Integration	Assignment
~2.6 - 2.8	CDCl ₃	Singlet	3H	S-CH ₃

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum displays two distinct signals corresponding to the methyl carbon and the thiocyanate carbon.

Chemical Shift (δ) ppm	Solvent	Assignment
~112 - 114	CDCl ₃	S-CN
~32 - 34	CDCl ₃	S-CH ₃

Note: Data sourced from various chemical databases and spectral collections.[5][6][7]

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality IR and NMR spectra of **methyl thiocyanate**.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid **methyl thiocyanate**.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Liquid sample cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)[8]
- Methyl thiocyanate** sample
- Dry, IR-grade solvent (e.g., carbon tetrachloride, if acquiring a solution spectrum)[9]

- Pasteur pipette or syringe
- Lint-free tissues
- Acetone (for cleaning)

Procedure:

- **Instrument Preparation:** Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- **Background Spectrum:** Collect a background spectrum of the empty sample cell (for neat liquid) or the cell filled with the pure solvent (for a solution). This will be subtracted from the sample spectrum.
- **Sample Preparation (Neat Liquid):**
 - Using a clean Pasteur pipette, place a small drop of **methyl thiocyanate** onto one of the salt plates of the liquid cell.
 - Carefully place the second salt plate on top, ensuring a thin, uniform film of the liquid is formed and no air bubbles are trapped.
 - Mount the cell in the sample holder within the spectrometer's sample compartment.
- **Sample Preparation (Solution):**
 - Prepare a dilute solution of **methyl thiocyanate** in a suitable IR-transparent solvent like CCl₄.^[9]
 - Inject the solution into a sealed solution cell using a syringe, ensuring the cell is completely filled.^[8]
 - Place the cell in the sample holder.
- **Data Acquisition:**

- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).[\[10\]](#)
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the sample cell windows with a dry organic solvent like acetone and dry them with a stream of nitrogen. Store the salt plates in a desiccator to protect them from moisture.[\[9\]](#)

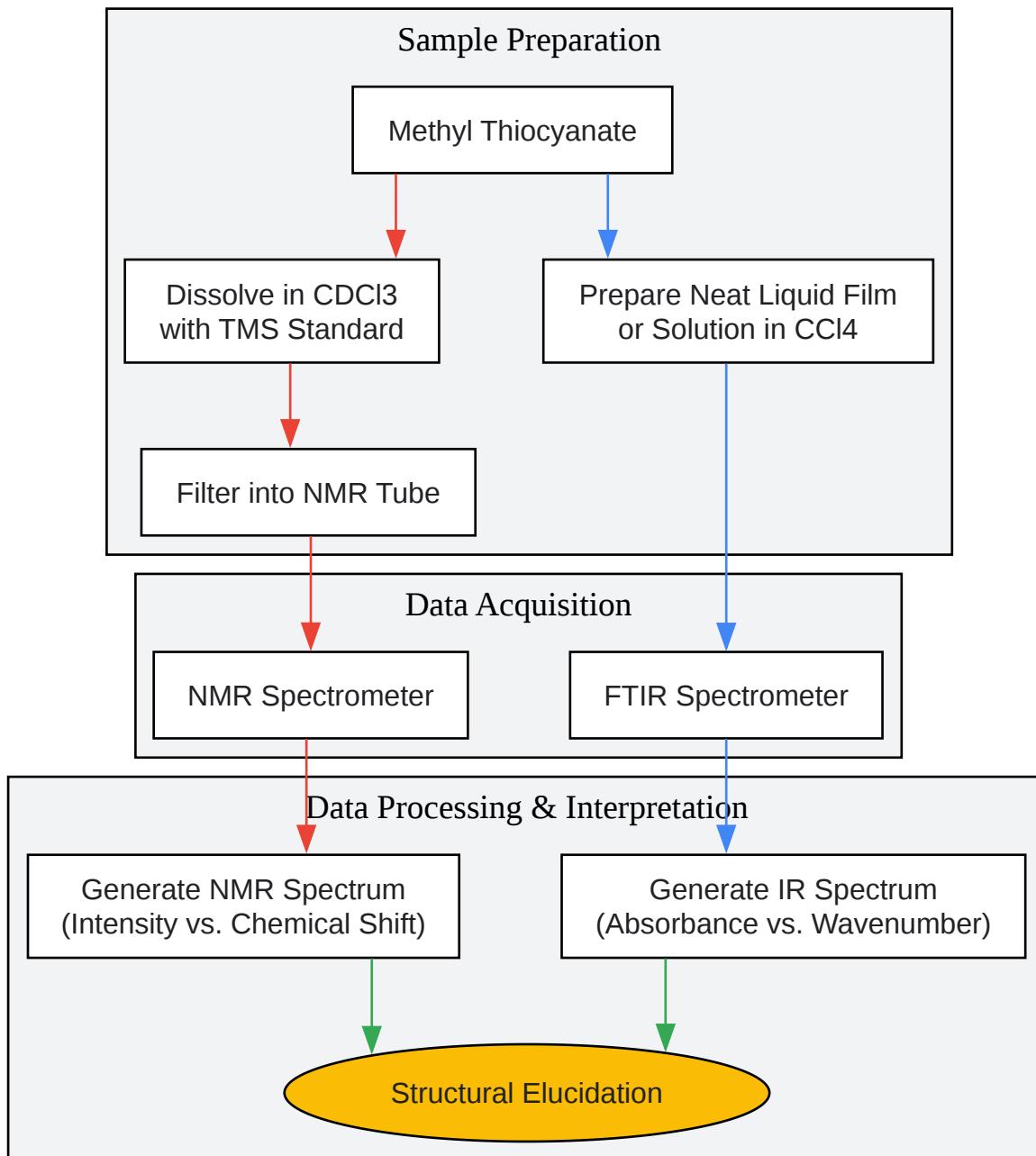
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ^1H and ^{13}C NMR spectra of **methyl thiocyanate**.

Materials:

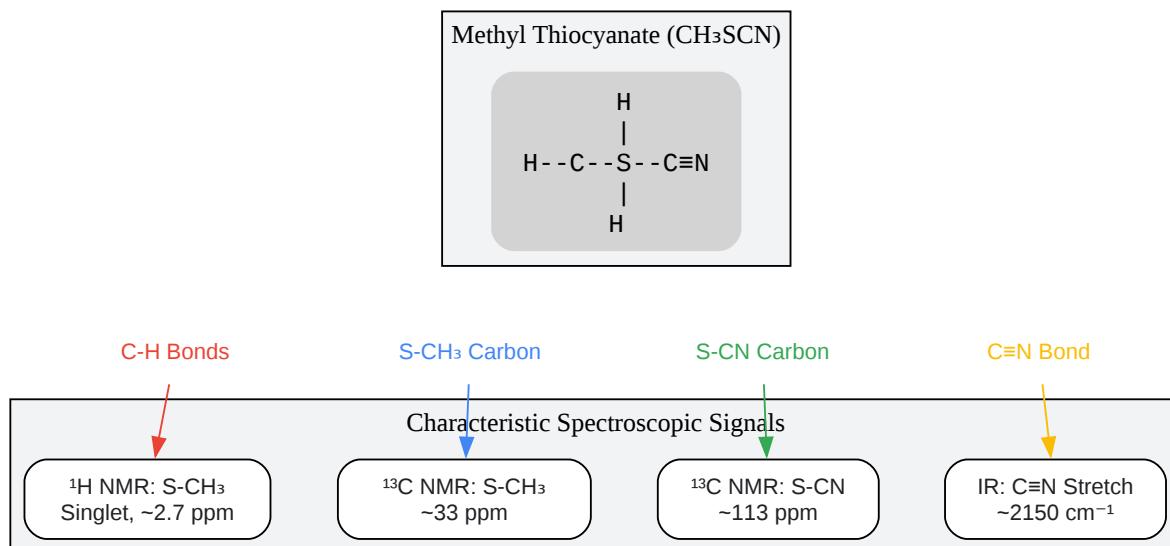
- NMR Spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes and caps[\[11\]](#)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)[\[12\]](#)
- Internal standard (e.g., Tetramethylsilane, TMS)[\[13\]](#)[\[14\]](#)
- **Methyl thiocyanate** sample (5-25 mg for ^1H ; 50-100 mg for ^{13}C)[\[14\]](#)
- Pasteur pipette with a cotton or glass wool plug[\[11\]](#)
- Vial for sample dissolution

Procedure:


- Sample Preparation:
 - Accurately weigh the required amount of **methyl thiocyanate** into a clean, dry vial.[\[12\]](#)
 - Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl_3) containing TMS as an internal reference (0 ppm).[\[12\]](#)

- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Filtering and Transfer:
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11] Solid particles can degrade the magnetic field homogeneity and broaden spectral lines.[11]
 - Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[12]
- Instrument Setup:
 - Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting its depth with a gauge.
 - Insert the sample into the NMR spectrometer.
- Data Acquisition:
 - Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[12]
 - Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, well-resolved peaks.[12]
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
 - Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment. ^{13}C NMR typically requires a significantly longer acquisition time than ^1H NMR due to the low natural abundance of the ^{13}C isotope.[15]
- Data Processing:
 - After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.
 - Phase and baseline corrections are applied.

- The spectrum is calibrated by setting the TMS peak to 0.0 ppm.
- For ^1H spectra, the peaks are integrated to determine the relative number of protons.


Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure of **methyl thiocyanate** and its spectral features.

[Click to download full resolution via product page](#)

Caption: Workflow for IR and NMR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]

- 5. Methyl thiocyanate(556-64-9) 1H NMR [m.chemicalbook.com]
- 6. Methyl thiocyanate(556-64-9) 13C NMR [m.chemicalbook.com]
- 7. Methyl thiocyanate | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webassign.net [webassign.net]
- 10. Experimental Design [web.mit.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- To cite this document: BenchChem. [spectroscopic data of methyl thiocyanate IR and NMR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058053#spectroscopic-data-of-methyl-thiocyanate-ir-and-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com